

Spectroscopic Profile of 2-Methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxybenzonitrile

Cat. No.: B147131

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methoxybenzonitrile** (CAS No: 6609-56-9), a valuable building block in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

2-Methoxybenzonitrile, also known as o-cyanoanisole, has a molecular formula of C_8H_7NO and a molecular weight of 133.15 g/mol .^[1] The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitrile group (-C≡N) at adjacent positions.

Figure 1: Structure of **2-Methoxybenzonitrile** with atom numbering for spectroscopic assignment.

Spectroscopic Data Summary

The following sections summarize the NMR, IR, and MS data for **2-Methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Note on Available NMR Data: Publicly available, peer-reviewed ^1H and ^{13}C NMR data for **2-Methoxybenzonitrile** with definitive assignments are scarce. Some published data appears inconsistent with established principles of NMR spectroscopy.^[2] For instance, reported values for the methoxy group's proton (δ 2.53) and carbon (δ 20.2) signals deviate significantly from expected ranges (~3.9 ppm and ~56 ppm, respectively).^[2] The data presented below is based on typical chemical shifts for similar structures and should be confirmed with dedicated analysis.

Table 1: ^1H NMR Spectroscopic Data (Predicted) Solvent: CDCl_3 , Reference: TMS (δ 0.00)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.60	dd	~7.7, 1.7	1H	Ar-H (H6)
~7.55	ddd	~8.4, 7.5, 1.7	1H	Ar-H (H4)
~7.05	t	~7.5	1H	Ar-H (H5)
~6.98	d	~8.4	1H	Ar-H (H3)
~3.90	s	-	3H	$-\text{OCH}_3$ (H10)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted) Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16)

Chemical Shift (δ , ppm)	Assignment
~162	C1 (-O)
~134	C4
~133	C6
~121	C5
~117	C≡N (C7)
~112	C3
~102	C2 (-CN)
~56	-OCH ₃ (C10)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for **2-Methoxybenzonitrile** is expected to show characteristic peaks for the nitrile, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium-Weak	Aliphatic C-H Stretch (-OCH ₃)
2230 - 2220	Strong, Sharp	C≡N Stretch (Nitrile)
1600 - 1450	Strong-Medium	Aromatic C=C Ring Stretch
1280 - 1240	Strong	Aryl C-O Stretch (Asymmetric)
1050 - 1020	Strong	Aryl C-O Stretch (Symmetric)
780 - 740	Strong	C-H Out-of-Plane Bend (ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electron Ionization (EI) is a common method for this type of compound.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
133	High	[M] ⁺ (Molecular Ion)
118	Moderate	[M - CH ₃] ⁺
104	High	[M - CHO] ⁺
90	Moderate	[M - CH ₃ - CO] ⁺ or [C ₇ H ₆] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data presented.

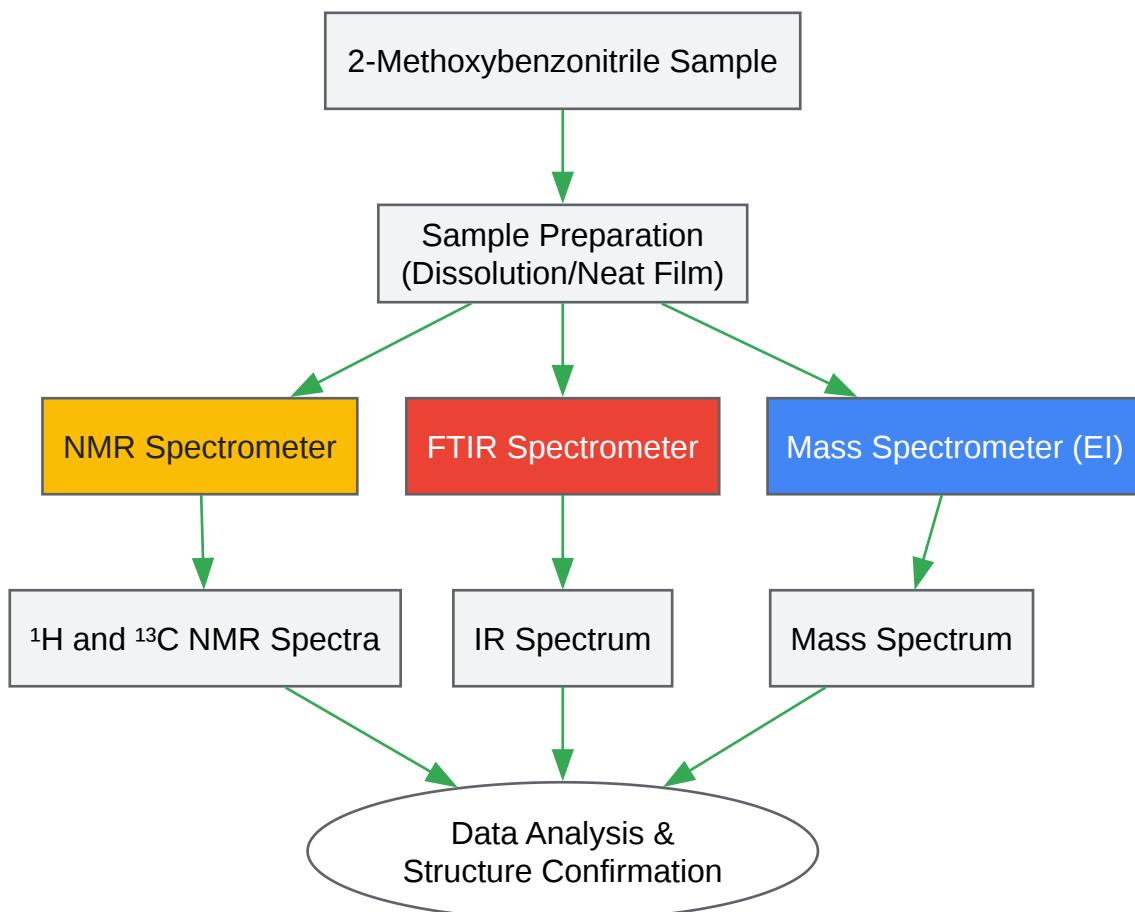
NMR Spectroscopy

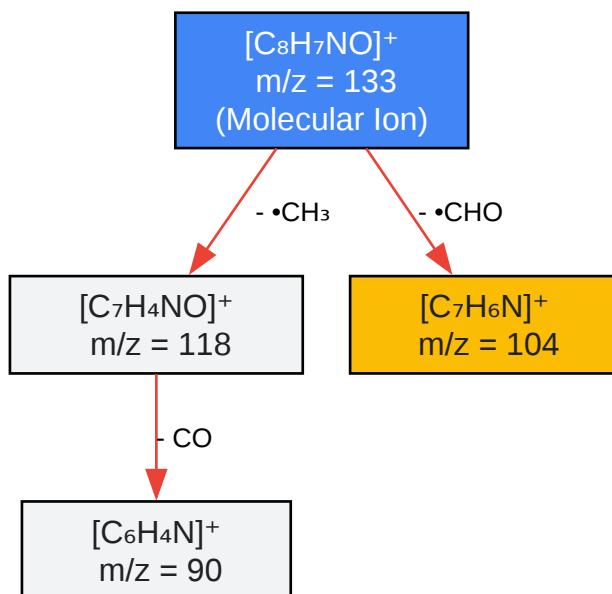
- Sample Preparation: Dissolve 5-10 mg of **2-Methoxybenzonitrile** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.
 - Set the spectral width to cover a range of 0 to 10 ppm.
 - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.
- ^{13}C NMR Acquisition:
 - Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
 - A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation: As **2-Methoxybenzonitrile** is a liquid or low-melting solid, the neat liquid film method is preferred.[3] Place one drop of the neat compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the assembled salt plates into the sample holder of an FTIR spectrometer.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} , co-adding at least 16 scans for a high-quality spectrum.
 - The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.


Mass Spectrometry


- Ionization Method: Utilize Electron Ionization (EI) for its ability to produce characteristic and reproducible fragmentation patterns.[4]

- Sample Introduction: Introduce a dilute solution of **2-Methoxybenzonitrile** in a volatile solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or a direct insertion probe.
- Data Acquisition:
 - Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
 - Scan a mass range of m/z 40-200 to detect the molecular ion and all significant fragments.
 - The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of **2-Methoxybenzonitrile**.

[Click to download full resolution via product page](#)Figure 2: General workflow for the spectroscopic analysis of **2-Methoxybenzonitrile**.[Click to download full resolution via product page](#)Figure 3: Proposed mass spectrometry fragmentation pathway for **2-Methoxybenzonitrile** under EI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxybenzonitrile | C₈H₇NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-Methoxybenzonitrile, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. uni-saarland.de [uni-saarland.de]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147131#2-methoxybenzonitrile-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com